molecular formula C5H8N2O B13646638 N-Ethyl-2-isocyanoacetamide CAS No. 89099-06-9

N-Ethyl-2-isocyanoacetamide

Cat. No.: B13646638
CAS No.: 89099-06-9
M. Wt: 112.13 g/mol
InChI Key: ZIFHDIDREGALEO-UHFFFAOYSA-N
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Description

N-Ethyl-2-isocyanoacetamide is an organic compound with the molecular formula C5H8N2O It is a derivative of isocyanides, which are known for their unique reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-isocyanoacetamide typically involves the reaction of ethylamine with ethyl cyanoacetate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the isocyano group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Ethyl-2-isocyanoacetamide involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-isocyanoacetamide is unique due to its specific reactivity profile and the presence of both an isocyano and an amide group. This combination allows for a broader range of chemical transformations compared to its analogs, making it particularly useful in the synthesis of complex molecules .

Properties

CAS No.

89099-06-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N-ethyl-2-isocyanoacetamide

InChI

InChI=1S/C5H8N2O/c1-3-7-5(8)4-6-2/h3-4H2,1H3,(H,7,8)

InChI Key

ZIFHDIDREGALEO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C[N+]#[C-]

Origin of Product

United States

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